molecular formula C7H15NO4 B1664898 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid CAS No. 791028-27-8

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid

Cat. No.: B1664898
CAS No.: 791028-27-8
M. Wt: 177.2 g/mol
InChI Key: DEZXLFKSYRODPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG2-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in antibody drug conjugates.

Mechanism of Action

Target of Action

Amino-PEG2-acid, also known as 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid or Nh2-PEG2-cooh, is a PEG reagent . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets are primarily found in various biomolecules, making Amino-PEG2-acid a versatile tool in bio-conjugation .

Mode of Action

The Amino-PEG2-acid compound contains an amino group and a terminal carboxylic acid . The amino group is reactive and can form bonds with its targets . Specifically, the terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This interaction results in the formation of a stable complex, which can be used in various biochemical applications.

Pharmacokinetics

It’s known that peptides, which are short chains of amino acids, can penetrate and diffuse further into tissues due to their low molecular mass and relatively small size . Given that Amino-PEG2-acid is a derivative of amino acids, it may share similar ADME properties. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of Amino-PEG2-acid’s action is the formation of a stable amide bond with its targets . This bond formation can be used in various biochemical applications, including the synthesis of antibody-drug conjugates (ADCs) . .

Action Environment

The action of Amino-PEG2-acid can be influenced by various environmental factors. For instance, the compound’s reactivity with its targets can be affected by the pH of the environment . Moreover, the compound’s stability and efficacy can be influenced by temperature, as it is typically stored at -20°C

Biochemical Analysis

Biochemical Properties

The amino group in Amino-PEG2-acid is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), among others . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) to form a stable amide bond .

Cellular Effects

These metabolic networks are necessary for maintenance, growth, reproduction, and immunity in humans and animals .

Molecular Mechanism

The molecular mechanism of Amino-PEG2-acid involves its reactivity with other molecules. The amino group in Amino-PEG2-acid can react with carboxylic acids, activated NHS esters, and carbonyls . The terminal carboxylic acid can react with primary amine groups to form a stable amide bond . This suggests that Amino-PEG2-acid could potentially interact with biomolecules, possibly leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

They confer greater water solubility to proteins, labeling tags, and crosslinkers with which they are incorporated as constituent chemical groups .

Metabolic Pathways

Amino acids are involved in numerous metabolic pathways, including the biosynthesis pathways of twenty amino acids .

Subcellular Localization

Prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .

Biological Activity

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid, also known as Amino-PEG2-acid, is a synthetic compound characterized by its unique structure that includes amino and ethoxy functional groups. This compound has garnered attention for its significant biological activity, particularly in drug delivery systems and bioconjugation techniques. The following sections explore its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C9H19NO5
  • Molecular Weight : Approximately 221.25 g/mol
  • CAS Number : 784105-33-5

The biological activity of this compound is primarily attributed to its ability to form stable amide bonds with various biomolecules, including proteins and nucleic acids. This reactivity is facilitated by the amino group present in the compound, which can interact with carboxylic acids and activated esters under physiological conditions. The following table summarizes the key aspects of its mechanism:

Property Description
Target Interaction Binds with proteins and nucleic acids, enhancing solubility and bioavailability.
Reactivity Forms stable amide bonds with primary amines and activated NHS esters.
Environmental Influence Reactivity can be affected by pH and ionic strength of the environment.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Drug Delivery Systems : Its ability to enhance solubility makes it a valuable component in drug formulations, improving bioavailability.
  • Bioconjugation : The compound serves as a linker in bioconjugation techniques, facilitating the attachment of therapeutic agents to target biomolecules.
  • Cellular Interaction Studies : Interaction studies have demonstrated that this compound can effectively bind to various cellular targets, influencing cellular processes.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Cellular Uptake : Investigations into its cellular uptake mechanisms suggest that the compound can penetrate cell membranes effectively due to its low molecular weight and hydrophilic nature .
  • Stability in Biological Environments : Stability assays indicate that the compound maintains its integrity in cell culture media and human serum, making it suitable for in vivo applications .
  • Antiproliferative Effects : In vitro assays have shown that conjugates formed with this compound can inhibit the proliferation of various cancer cell lines, demonstrating its potential as an anticancer agent .

Case Studies

Several case studies have explored the applications of this compound in biomedical research:

  • Study on Drug Conjugates : A study demonstrated that conjugating this compound with therapeutic agents enhanced their efficacy against specific cancer types by improving targeted delivery .
  • Biochemical Pathway Analysis : Research into metabolic pathways involving this compound revealed its role in modulating cellular signaling pathways, which could have implications for understanding disease mechanisms .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H15NO4
  • Molecular Weight : 177.20 g/mol
  • Structure : The compound features a triethylene glycol backbone linked to a propanoic acid moiety with an amino group, enhancing both solubility and reactivity.

Bioconjugation Applications

One of the primary applications of 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid is in bioconjugation processes. It acts as a versatile linker that facilitates the attachment of various biomolecules, such as proteins and peptides, enhancing their stability and efficacy in therapeutic applications.

Key Features:

  • Linker Functionality : The amino group allows for the formation of stable covalent bonds with carboxylic acids and activated esters, making it suitable for creating antibody-drug conjugates (ADCs).
  • Increased Solubility : The PEG component improves the solubility of conjugated drugs in aqueous environments, which is crucial for their bioavailability.

Drug Delivery Systems

This compound is also utilized in developing advanced drug delivery systems. Its ability to enhance the solubility and stability of therapeutic agents makes it a valuable component in formulations aimed at improving drug delivery efficiency.

Applications:

  • Formulation Enhancement : It can be incorporated into drug formulations to increase the solubility of poorly soluble drugs.
  • Targeted Therapy : By conjugating this compound with specific targeting moieties, researchers can create targeted therapies that deliver drugs directly to diseased cells, minimizing side effects.

Interaction Studies with Biological Molecules

The compound is employed in studies examining its interactions with various biological molecules, particularly G protein-coupled receptors (GPCRs). Understanding these interactions is vital for elucidating signal transduction pathways involved in numerous physiological processes.

Mechanism of Action:

  • Reversible Binding : this compound binds reversibly to the intracellular domain of GPCRs, allowing researchers to measure receptor activity and assess the effects of different ligands on receptor function.
  • Signal Disruption : This interaction can disrupt normal signaling pathways, providing insights into receptor functionality and potential therapeutic targets.

Case Study 1: Anticancer Properties

Research has indicated that compounds structurally similar to this compound can inhibit tumor cell proliferation. For instance, studies on related compounds demonstrated significant reductions in cell viability in cancer cell lines through modulation of key signaling pathways (e.g., MEK and ERK phosphorylation).

Case Study 2: Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Preliminary studies indicate that it may disrupt microbial processes by interacting with essential biological targets, warranting further investigation into its use as an antimicrobial agent.

Properties

IUPAC Name

3-[2-(2-aminoethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZXLFKSYRODPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

196936-04-6
Record name Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196936-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401216018
Record name Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196936-04-6
Record name Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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